molecular formula C15H17N3O4 B2967729 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide CAS No. 1775476-49-7

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide

Katalognummer B2967729
CAS-Nummer: 1775476-49-7
Molekulargewicht: 303.318
InChI-Schlüssel: QRUYDUZXMHOHSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide” is a compound that belongs to the class of organic compounds known as c-glycosyl compounds . These are glycosides in which a sugar group is bonded through one carbon to another group via a C-glycosidic bond .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions . The process starts with the preparation of tert-butyl {3-dec-8-yl}carbamate (5) from a mixture of tert-butyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl)carbamate and anhydrous potassium . The final product is a white solid with a melting point of 178°C .


Molecular Structure Analysis

The molecular formula of this compound is C15H16FN3O4 . It has a total of 28 bonds, including 16 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 six-membered ring, 1 aldehyde (aliphatic), 1 urea (-thio) derivative, 1 imide (-thio), and 1 ether (aliphatic) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of an amide bond . The compounds having an amide bond showed a moderate protective effect on MES induced seizures compared to sulfonamide .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 321.304 Da . It is a white solid with a melting point of 178°C .

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Potential

  • Antihypertensive Activity : A study on the synthesis of a series of compounds structurally related to "2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide" showcased their potential as antihypertensive agents. The research emphasized the design of compounds aimed at acting as mixed alpha- and beta-adrenergic receptor blockers. Although certain compounds demonstrated blood pressure-lowering effects, the anticipated beta-adrenergic blocking activity was not observed. This study indicates the compound's role in exploring new antihypertensive therapies (Caroon et al., 1981).

  • Neuroprotective and Antiamnesic Effects : Another research focus was on the neuroprotective and antiamnesic effects of derivatives related to the mentioned compound. These compounds showed significant protection against brain edema and memory deficits caused by toxic agents, suggesting a promising avenue for treating cognitive disorders and brain injuries (Tóth et al., 1997).

  • Gabapentin-base Synthesis for Biologically Active Compounds : A study demonstrated the utility of an intermolecular Ugi reaction involving gabapentin with compounds similar to "2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide" for the synthesis of novel biologically active compounds. This research is significant for its implications in drug development and understanding of molecular interactions affecting biological activity (Amirani Poor et al., 2018).

Zukünftige Richtungen

The future directions for the study of this compound could include further exploration of its anticonvulsant activity . Additionally, more research could be conducted to better understand its structure-activity relationship .

Eigenschaften

IUPAC Name

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c19-12(16-11-4-2-1-3-5-11)10-18-13(20)15(17-14(18)21)6-8-22-9-7-15/h1-5H,6-10H2,(H,16,19)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUYDUZXMHOHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.